Methyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The intermediate products are then further reacted with various reagents to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared to other thienopyrimidine derivatives. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the fused rings but can exhibit similar properties. The uniqueness of METHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C17H17N3O4S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N3O4S2/c1-20-15(22)14-12(7-8-25-14)19-17(20)26-9-13(21)18-11-5-3-10(4-6-11)16(23)24-2/h3-6H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
WVGWQCWVRUOEAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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